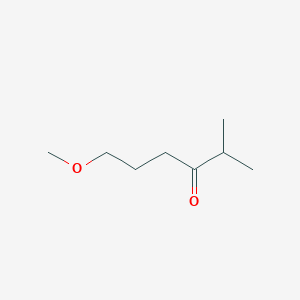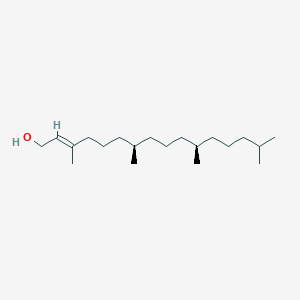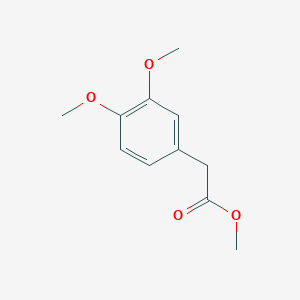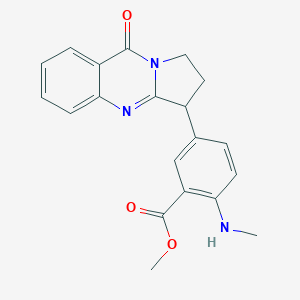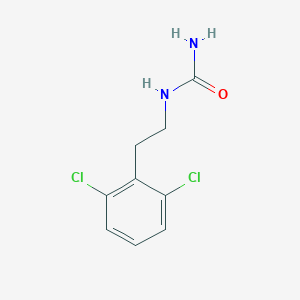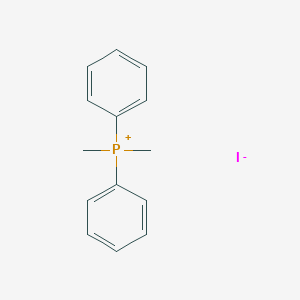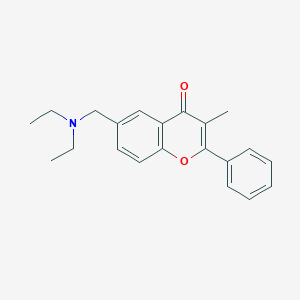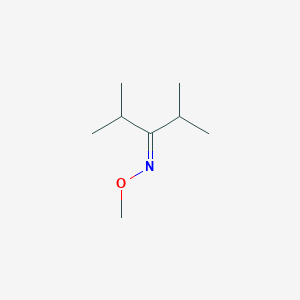
N-methoxy-2,4-dimethylpentan-3-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-2,4-dimethylpentan-3-imine, also known as MDP2P, is a chemical compound that belongs to the family of amphetamines. MDP2P is a precursor to MDMA, a popular recreational drug. However, MDP2P has several other applications in scientific research.
Scientific Research Applications
N-methoxy-2,4-dimethylpentan-3-imine has several applications in scientific research. It is used as a precursor in the synthesis of MDMA, which has been studied extensively for its therapeutic potential in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. N-methoxy-2,4-dimethylpentan-3-imine can also be used to study the effects of amphetamines on the brain and behavior.
Mechanism of Action
N-methoxy-2,4-dimethylpentan-3-imine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, appetite, and sleep. N-methoxy-2,4-dimethylpentan-3-imine also activates the sympathetic nervous system, which increases heart rate, blood pressure, and respiration. These effects contribute to the stimulating and euphoric effects of N-methoxy-2,4-dimethylpentan-3-imine.
Biochemical and Physiological Effects:
N-methoxy-2,4-dimethylpentan-3-imine has several biochemical and physiological effects on the body. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, which contribute to the stimulating and euphoric effects of the compound. N-methoxy-2,4-dimethylpentan-3-imine also activates the sympathetic nervous system, which increases heart rate, blood pressure, and respiration. These effects can lead to increased alertness, energy, and focus.
Advantages and Limitations for Lab Experiments
N-methoxy-2,4-dimethylpentan-3-imine has several advantages and limitations for lab experiments. One advantage is that it is a precursor to MDMA, which has been studied extensively for its therapeutic potential in the treatment of PTSD and other mental health conditions. N-methoxy-2,4-dimethylpentan-3-imine can also be used to study the effects of amphetamines on the brain and behavior. However, one limitation is that N-methoxy-2,4-dimethylpentan-3-imine is a controlled substance and requires special permits and safety precautions for use in lab experiments.
Future Directions
There are several future directions for the study of N-methoxy-2,4-dimethylpentan-3-imine. One direction is to study the effects of N-methoxy-2,4-dimethylpentan-3-imine on the brain and behavior in more detail. This research could lead to a better understanding of the mechanisms of action of amphetamines and their potential therapeutic applications. Another direction is to develop new synthesis methods for N-methoxy-2,4-dimethylpentan-3-imine that are more efficient and cost-effective. This could lead to a more sustainable supply of N-methoxy-2,4-dimethylpentan-3-imine for scientific research. Additionally, there is a need for more research on the safety and toxicity of N-methoxy-2,4-dimethylpentan-3-imine and its derivatives. This research could inform the development of safer and more effective treatments for mental health conditions.
Synthesis Methods
N-methoxy-2,4-dimethylpentan-3-imine can be synthesized from piperonal, which is a natural extract from the sassafras tree. The synthesis process involves several steps, including the oxidation of piperonal to piperonylic acid, followed by a reduction reaction to form N-methoxy-2,4-dimethylpentan-3-imine. This synthesis method is widely used in the production of MDMA, which is a popular recreational drug.
properties
CAS RN |
15754-23-1 |
|---|---|
Product Name |
N-methoxy-2,4-dimethylpentan-3-imine |
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-methoxy-2,4-dimethylpentan-3-imine |
InChI |
InChI=1S/C8H17NO/c1-6(2)8(7(3)4)9-10-5/h6-7H,1-5H3 |
InChI Key |
SWZZCDFCSJHRSA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=NOC)C(C)C |
Canonical SMILES |
CC(C)C(=NOC)C(C)C |
synonyms |
2,4-Dimethyl-3-pentanone O-methyl oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



